molecular formula C13H9N5OS2 B12131411 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12131411
M. Wt: 315.4 g/mol
InChI Key: OVCIDNUEAAUGOQ-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic compound that features a unique fusion of benzothiazole and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the benzothiazole moiety, followed by the introduction of the triazolopyrimidine ring through cyclization reactions. The key steps include:

    Formation of Benzothiazole: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.

    Cyclization: The benzothiazole derivative is then reacted with appropriate hydrazine derivatives to form the triazolopyrimidine ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling pathways.

    Pathways: It can modulate pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol

Uniqueness

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific combination of benzothiazole and triazolopyrimidine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H9N5OS2

Molecular Weight

315.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H9N5OS2/c19-11-5-8(16-12-14-7-15-18(11)12)6-20-13-17-9-3-1-2-4-10(9)21-13/h1-5,7H,6H2,(H,14,15,16)

InChI Key

OVCIDNUEAAUGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)N4C(=N3)N=CN4

Origin of Product

United States

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